molecular formula C7H12ClNO3S B13191973 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride

1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride

Cat. No.: B13191973
M. Wt: 225.69 g/mol
InChI Key: XVRHUTRRBZKHOB-UHFFFAOYSA-N
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Description

1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride (CAS 1598278-86-4) is a high-value chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and drug discovery. With a molecular formula of C7H12ClNO3S and a molecular weight of 225.69 g/mol, this compound is characterized by its reactive sulfonyl chloride group, which allows it to act as a versatile building block for the synthesis of more complex target molecules. A primary research application of this reagent is its use in the synthesis of novel molecular hybrids and conjugates, a promising strategy to combat antibiotic-resistant bacteria. It serves as a critical precursor for compounds like 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide (CAS 1598534-47-4), expanding its utility in creating potential therapeutic agents . Its value lies in its integration of a pyrrolidinone moiety, a structure featured in various patented pharmacologically active compounds , with a highly functionalizable sulfonyl chloride handle, enabling researchers to develop new chemical entities aimed at overcoming drug resistance mechanisms . This product is offered with a purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

IUPAC Name

1-oxo-1-pyrrolidin-1-ylpropane-2-sulfonyl chloride

InChI

InChI=1S/C7H12ClNO3S/c1-6(13(8,11)12)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3

InChI Key

XVRHUTRRBZKHOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 1-Oxo-1-pyrrolidin-1-yl-propane Derivatives

  • Starting Material: The precursor is usually a 1-oxo-1-pyrrolidin-1-yl-propane compound, which contains the pyrrolidinone ring attached to a propane backbone.
  • Reagent: Chlorosulfonic acid (ClSO3H) is employed to introduce the sulfonyl chloride group.
  • Procedure: The starting material is treated with chlorosulfonic acid under controlled temperature conditions (often room temperature to moderate heating) to effect sulfonylation at the propane-2 position.
  • Work-up: After the reaction, the mixture is carefully quenched, typically by pouring into ice or water under controlled temperature to avoid decomposition. The product precipitates as a sulfonyl chloride derivative.
  • Purification: The crude product is purified by filtration, washing, and drying under vacuum.

This method is supported by analogous procedures in the literature for related sulfonyl chlorides, such as the synthesis of 3-(chlorosulfonyl)benzoic acid from benzoic acid and chlorosulfonic acid, which proceeds with high yield and purity (88% yield reported).

Alternative Routes via Sulfonamide or Sulfone Intermediates

  • Sulfonamide Formation: The sulfonyl chloride intermediate can be converted to sulfonamides by reaction with amines, which can then be oxidized or further transformed to regenerate sulfonyl chlorides if needed.
  • Oxidation of Sulfides: In some cases, sulfide or thiol precursors attached to the pyrrolidinone moiety are oxidized (e.g., using Oxone) to sulfonyl chlorides or sulfones, which can then be converted to sulfonyl chlorides by chlorination.

Reaction Conditions and Analytical Data

Parameter Typical Conditions Notes
Reagents Chlorosulfonic acid, 1-oxo-pyrrolidinyl-propane Use excess chlorosulfonic acid for complete sulfonylation
Temperature Room temperature to 140 °C Heating may be required for full conversion
Reaction Time 4 to 6 hours Monitored by TLC or NMR
Work-up Quench in ice water, filtration Maintain temperature below 25 °C to avoid decomposition
Purification Vacuum drying, recrystallization if necessary Yields typically 80-90%
Characterization Techniques 1H NMR, 13C NMR, HRMS, melting point Confirms structure and purity

Representative Example from Literature

A closely related sulfonyl chloride, 2-oxopropane-1-sulfonyl chloride, was synthesized by dropwise addition of the sulfonyl chloride reagent to a cooled solution of the amine in dichloromethane, followed by stirring overnight at ambient temperature. The product was purified by flash chromatography and characterized by NMR and HRMS, showing high purity and yield (82%).

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Chlorosulfonation 1-Oxo-1-pyrrolidin-1-yl-propane Chlorosulfonic acid, 25-140 °C 80-90 Direct sulfonyl chloride formation
Oxidation of Sulfide Precursors Pyrrolidinyl sulfide derivatives Oxone, Methanol/Water ~50 Two-step oxidation and chlorination
SAFE Diazo Transfer (related) Sulfonyl azide precursors Aqueous phase, mild conditions N/A Alternative mild synthesis for related compounds

Research Findings and Considerations

  • The chlorosulfonation method is the most straightforward and widely used for preparing sulfonyl chlorides of this type.
  • Reaction temperature control is critical to prevent decomposition of sensitive intermediates.
  • Purity and yield are generally high when using freshly distilled or high-purity chlorosulfonic acid.
  • Analytical characterization by NMR (1H and 13C), HRMS, and melting point determination is essential to confirm the identity and purity of the product.
  • Adaptations of the method for scale-up require careful temperature and reagent handling due to the corrosive and reactive nature of chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

    Addition Reactions: The ketone group can participate in addition reactions with nucleophiles such as Grignard reagents or organolithium compounds, forming tertiary alcohols.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products:

  • Sulfonamide derivatives
  • Sulfonate esters
  • Sulfonothioates
  • Alcohols
  • Tertiary alcohols

Scientific Research Applications

1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound and its derivatives can be used as probes or tools in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. The ketone group can also participate in interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound C₇H₁₁ClNO₃S Not available Not provided Pyrrolidinone ring, sulfonyl chloride
1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride C₈H₁₄ClNO₃S 239.72 1601909-20-9 Piperidinone ring (6-membered), sulfonyl chloride
1-Allylcyclopropane-1-sulfonyl chloride C₆H₉ClO₂S 180.65 923032-59-1 Allyl group, cyclopropane ring, sulfonyl chloride

Key Observations :

Ring Size and Substituents: The pyrrolidinone analog (target compound) and piperidinone analog (CAS 1601909-20-9) differ in ring size (5- vs. 6-membered lactam). The piperidinone variant has an additional methylene group, increasing its molecular weight by ~14 Da compared to the pyrrolidinone analog (estimated). The allylcyclopropane derivative (CAS 923032-59-1) lacks a lactam ring but incorporates a strained cyclopropane ring and an allyl group, significantly reducing its molecular weight and altering steric and electronic properties .

Reactivity and Stability

  • Hydrolysis Sensitivity: Sulfonyl chlorides are generally prone to hydrolysis, forming sulfonic acids. The electron-withdrawing oxo group in the lactam rings may accelerate this reaction compared to non-activated sulfonyl chlorides.
  • The piperidinone analog’s larger ring may offer greater conformational flexibility, possibly improving solubility in polar solvents compared to the pyrrolidinone variant .

Research Findings and Limitations

  • Comparative Reactivity Studies: No direct reactivity comparisons (e.g., reaction kinetics with amines or alcohols) are available, though structural analogs suggest trends based on electronic and steric profiles .

Biological Activity

1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a sulfonyl chloride functional group. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄ClNO₃S, with a molecular weight of approximately 225.69 g/mol. The compound's structure facilitates various chemical reactions, making it a versatile intermediate in the synthesis of biologically active molecules.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Chlorination : Using chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Pyrrolidine Derivation : Starting from pyrrolidine derivatives and modifying them through sulfonation reactions.

The biological activity of this compound primarily stems from its ability to act as a reactive electrophile. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions with various biological targets, potentially leading to therapeutic effects or toxicity depending on the target.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antimicrobial Activity : Research has indicated that pyrrolidine-based sulfonamides exhibit significant antibacterial properties. For instance, derivatives showed minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL, outperforming traditional antibiotics like ciprofloxacin .
  • Enzyme Inhibition : A study highlighted the potential of similar compounds as inhibitors of neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism linked to neurodegenerative diseases . The structure–activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring could enhance inhibitory potency.
  • Neuroprotective Properties : Compounds with similar scaffolds have been investigated for their neuroprotective effects in models of Alzheimer's disease, demonstrating favorable pharmacokinetic profiles and brain penetration capabilities .

Comparison with Related Compounds

The following table summarizes the biological activities and unique features of compounds structurally related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
2-Oxo-N-(p-tolyl)propane-1-sulfonamideStructureContains a p-tolyl group enhancing lipophilicityAntibacterial activity against E. coli
3-(hydroxymethyl)-3-methylpyrrolidin-2-oneStructureHydroxymethyl group influencing solubilityModerate enzyme inhibition
3-(fluoromethyl)pyrrolidine hydrochlorideStructureFluoromethyl substitution affecting biological activitySignificant nSMase2 inhibition

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